2-Amino-N-(3-fluorophenyl)benzenesulfonamide
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Overview
Description
2-Amino-N-(3-fluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties
Preparation Methods
The synthesis of 2-Amino-N-(3-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. One common method includes the reaction of 3-fluoroaniline with benzenesulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
2-Amino-N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits the enzyme carbonic anhydrase IX, which is crucial for the survival of certain bacteria . This inhibition disrupts the bacteria’s metabolic processes, leading to their death. In cancer research, the compound has been shown to induce apoptosis in cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
2-Amino-N-(3-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a bromine atom, this compound also exhibits antibacterial properties.
N-Fluorobenzenesulfonimide: Used for fluorination and amination reactions, it is a versatile reagent in organic synthesis.
Properties
CAS No. |
178479-19-1 |
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Molecular Formula |
C12H11FN2O2S |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-amino-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c13-9-4-3-5-10(8-9)15-18(16,17)12-7-2-1-6-11(12)14/h1-8,15H,14H2 |
InChI Key |
CHEUCTDBPBEQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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